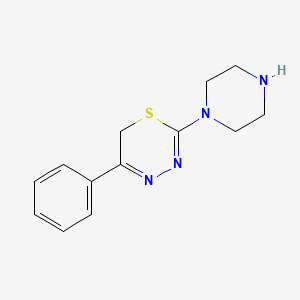
5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms and one sulfur atom, fused with a phenyl group and a piperazine moiety. The unique structure of this compound contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and an appropriate amine, followed by cyclization to form the thiadiazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiadiazine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazine derivatives
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s.
Medicine: The compound exhibits promising anticancer activity, making it a candidate for the development of new chemotherapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine can be compared with other similar compounds, such as:
2-(2-(4-Substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone: This compound also features a piperazine moiety and exhibits anticancer activity.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide: Known for its anti-mitotic activity and potential as an anticancer agent.
2-[2-Hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole: These compounds are studied for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H16N4S |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
5-phenyl-2-piperazin-1-yl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)12-10-18-13(16-15-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |
InChI Key |
SIJRFUNQWYFTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12215069.png)
![4-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12215077.png)
![6-Benzyl-7-(butylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12215078.png)
![N-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12215081.png)
![7-(3-chloro-4-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12215089.png)
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B12215093.png)
![3-[7-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B12215100.png)



![3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B12215128.png)
![2-ethyl-5-{[(4-methylphenyl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12215129.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215135.png)
![(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12215149.png)
